molecular formula C16H10FNOS B2976241 (4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone CAS No. 338779-58-1

(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone

Cat. No.: B2976241
CAS No.: 338779-58-1
M. Wt: 283.32
InChI Key: CFLDCDBPECMPLB-UHFFFAOYSA-N
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Description

“(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone” is an organic compound that belongs to the class of compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of such compounds often involves the use of various substituents on the thiazole ring, which can significantly affect the biological outcomes . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazoles exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Spectral Studies : Novel compounds, including derivatives of thiazolyl and thiophene, were synthesized and characterized through UV, IR, NMR, and mass spectrometry. Density Functional Theory (DFT) calculations were used to study their structural and vibrational spectra, showing the impact of electron-withdrawing groups on their structure and reactivity. These studies provide insights into their antibacterial activities (Shahana & Yardily, 2020).

  • Crystal Structure Analysis : The crystal structure of related thiophene compounds was reported, highlighting their potential applications in materials science and pharmaceuticals due to their diverse biological activities and utility in electronic devices (Nagaraju et al., 2018).

Theoretical and Bioactivity Studies

  • Theoretical Studies and Antitumor Activity : Research on fluorophenyl methanone derivatives synthesized from fluorobenzoic acid showed significant inhibition against cancer cell lines, emphasizing their potential in developing anticancer therapies (Tang & Fu, 2018).

  • Fluorinated Fluorophores Development : Studies on the synthesis of fluorinated benzophenones and their derivatives demonstrated their enhanced photostability and spectroscopic properties, suggesting their applications in creating novel fluorophores for scientific research (Woydziak, Fu, & Peterson, 2012).

  • Catalyst-Free Synthesis and Structural Studies : An efficient catalyst- and solvent-free synthesis method for fluorophenyl methanone derivatives was developed, with structural and theoretical studies supporting their potential uses in pharmaceuticals and material science (Moreno-Fuquen et al., 2019).

Applications in Material Science and Sensors

  • Polymer Synthesis for Fuel Cell Applications : The synthesis of novel sulfonated poly(ether ether ketone) with pendant carboxyl groups demonstrated potential applications in developing membranes for direct methanol fuel cells, showcasing the versatility of fluorophenyl methanone derivatives in material science (Li et al., 2009).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and thiazole derivatives, have been found to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby influencing the biological processes they are involved in.

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer progression . The compound’s effect on these pathways can lead to downstream effects such as modulation of cellular responses, alteration of gene expression, and changes in cell proliferation and survival.

Pharmacokinetics

The compound’s bioavailability is likely to be influenced by factors such as its solubility, stability, and permeability, as well as the presence of transporters and metabolic enzymes .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and analgesic effects . These effects are likely to result from the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

The action, efficacy, and stability of (4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the compound’s exposure to metabolic enzymes

Future Directions

The future research directions could involve the synthesis of new derivatives of “(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone” with different substituents to explore their potential biological activities. The design and structure-activity relationship of these bioactive molecules could be further investigated .

Properties

IUPAC Name

(4-fluorophenyl)-(2-phenyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNOS/c17-13-8-6-11(7-9-13)15(19)14-10-18-16(20-14)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLDCDBPECMPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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